2,4-Dibromo-6-methylphenyl furan-2-carboxylate
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Overview
Description
2,4-Dibromo-6-methylphenyl furan-2-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,4-dibromo-6-methylphenyl group and a carboxylate group
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Furan derivatives, in general, are known for their remarkable therapeutic efficacy , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Furan derivatives, in general, are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The stability and reactivity of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylphenyl furan-2-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed by coupling 2-bromo-5-nitrofuran with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) as a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-methylphenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-6-methylphenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Comparison with Similar Compounds
- 2,4-Dibromo-6-methylphenyl furan-2-carboxylic acid
- 2,4-Dibromo-6-methylphenyl furan-2-carboxamide
- 2,4-Dibromo-6-methylphenyl furan-2-carboxaldehyde
Uniqueness: 2,4-Dibromo-6-methylphenyl furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine atoms and the furan ring makes it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
(2,4-dibromo-6-methylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O3/c1-7-5-8(13)6-9(14)11(7)17-12(15)10-3-2-4-16-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEZVUWJGDFTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CO2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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